REACTION_CXSMILES
|
[NH2:1][C:2]([C:4]1[C:13]([NH:14][CH:15]([CH3:17])[CH3:16])=[CH:12][C:7]([C:8]([O:10]C)=[O:9])=[C:6]([CH3:18])[CH:5]=1)=[O:3].[OH-].[Na+].Cl>CO>[NH2:1][C:2]([C:4]1[C:13]([NH:14][CH:15]([CH3:16])[CH3:17])=[CH:12][C:7]([C:8]([OH:10])=[O:9])=[C:6]([CH3:18])[CH:5]=1)=[O:3] |f:1.2|
|
Name
|
|
Quantity
|
202 mg
|
Type
|
reactant
|
Smiles
|
NC(=O)C1=CC(=C(C(=O)OC)C=C1NC(C)C)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
CUSTOM
|
Details
|
to afford an aqueous residue that
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
NC(=O)C1=CC(=C(C(=O)O)C=C1NC(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.42 mmol | |
AMOUNT: MASS | 99.5 mg | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 51.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |